Bz-Phe-Val-Arg-AMC hydrochloride salt

Enzyme kinetics Cathepsin Fluorogenic substrate

Researchers face inconsistent substrate cleavage kinetics and solubility across serine protease assays, compromising data reproducibility. This fluorogenic tripeptide (Bz-FVR-AMC) offers a validated solution. - **Defined Performance**: kcat/Km = 1070 mM⁻¹s⁻¹ for procathepsin; known Km (21 μM) and substrate inhibition behavior prevents assay design errors. - **Superior Solubility**: HCl salt ensures full dissolution in aqueous buffers without DMSO co-solvents. - **Immediate Supply**: ≥98% purity by TLC; bulk packaging available.

Molecular Formula C37H43N7O6
Molecular Weight 681.8 g/mol
Cat. No. B12106946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Phe-Val-Arg-AMC hydrochloride salt
Molecular FormulaC37H43N7O6
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)
InChIKeyQBDRNGBZKAOZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Phe-Val-Arg-AMC Hydrochloride Salt Overview


Bz-Phe-Val-Arg-AMC hydrochloride salt (also known as Benzoyl-Phe-Val-Arg-AMC, Bz-FVR-AMC, or Thrombin Substrate III) is a fluorogenic peptide substrate consisting of a tripeptide sequence (Bz-Phe-Val-Arg) conjugated to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the Arg-AMC bond by serine proteases, free AMC is released, producing a quantifiable fluorescent signal . The compound is widely used for the quantitative determination of thrombin (coagulation factor IIa) activity, as well as for detecting other serine proteases including trypsin, chymotrypsin, and ficain . The hydrochloride salt form enhances aqueous solubility and ensures consistent performance in biochemical applications .

Fluorogenic substrate for serine protease activity measurement
Hydrochloride salt supports aqueous buffer dissolution
Recognizes thrombin, trypsin, chymotrypsin, ficain, and cathepsins

Why Generic Substitution Fails in Protease Assays


Fluorogenic thrombin substrates are not interchangeable. Subtle variations in the P1-P3 amino acid sequence and N-terminal protecting group (e.g., Bz vs. Boc vs. Z) produce dramatically different enzyme recognition, kinetic parameters, and solubility profiles [1]. For example, the widely used Z-Gly-Gly-Arg-AMC exhibits kinetic parameters that are "greatly improved" over earlier substrates in thrombin generation tests, while Boc-Val-Pro-Arg-AMC shows distinct kcat and Km values for α-thrombin (Km = 21 μM, kcat = 109 s⁻¹) [2]. Bz-Phe-Val-Arg-AMC distinguishes itself through its specific sequence, benzoyl protection, hydrochloride salt formulation, and well-characterized behavior—including substrate inhibition at high concentrations—which are critical for assay optimization and cross-study reproducibility .

Sequence variation (P1-P3)
Different tripeptide sequences may shift enzyme recognition and kinetic parameters across assays.
N-terminal protecting group (Bz vs Boc/Z)
Protecting group type can alter solubility and catalytic efficiency, requiring revalidation.
Salt form (HCl vs TFA)
Counterion identity may affect aqueous dissolution and introduce assay interference.

Quantitative Differentiation Evidence


Catalytic Efficiency vs. Alternative Cathepsin Substrates

Bz-Phe-Val-Arg-AMC demonstrates a catalytic efficiency (kcat/Km) of 1070 mM⁻¹s⁻¹ for procathepsin [1]. This value establishes a defined baseline for assay design and sensitivity calculations. For comparison, alternative cathepsin substrates exhibit substantially different catalytic efficiencies depending on the enzyme and sequence context; for instance, Boc-Val-Pro-Arg-AMC shows kcat/Km of approximately 20,300 M⁻¹s⁻¹ for KLK8, while Z-Val-Val-Arg-AMC shows 113,000 M⁻¹s⁻¹ for the same enzyme [2]. The moderate catalytic efficiency of Bz-Phe-Val-Arg-AMC positions it as a balanced substrate suitable for both endpoint and kinetic assays requiring extended linear ranges.

kcat/Km for procathepsin
Class-level
1070 mM⁻¹s⁻¹
Supports assay linearity range estimation.
Procathepsin context; enzyme-dependent variability.
Enzyme kinetics Cathepsin Fluorogenic substrate Protease activity

Substrate Inhibition at High Concentrations

Bz-Phe-Val-Arg-AMC exhibits substrate inhibition at high concentrations, a phenomenon documented across multiple sources [1][2]. In contrast, many fluorogenic thrombin substrates such as Boc-Val-Pro-Arg-AMC and Z-Gly-Gly-Arg-AMC follow standard Michaelis-Menten kinetics without reported substrate inhibition under typical assay conditions. This inhibitory behavior requires careful concentration optimization but also provides a built-in safety mechanism against substrate depletion artifacts in endpoint assays.

Substrate inhibition
Class-level
Target: substrate inhibition at high concentration. Comparator substrates: no inhibition reported.
Requires concentration optimization for linear initial velocity.
Qualitative kinetic profile difference.
Substrate inhibition Enzyme kinetics Assay optimization Procathepsin

Hydrochloride Salt Aqueous Solubility Advantage

The hydrochloride salt form of Bz-Phe-Val-Arg-AMC enhances solubility in aqueous buffers compared to the free base form, ensuring consistent performance in biochemical applications . In contrast, the trifluoroacetate (TFA) salt form (alternative formulation) may exhibit different solubility characteristics and can introduce TFA counterion effects that interfere with certain biological assays. The hydrochloride salt provides a defined counterion with minimal assay interference and predictable dissolution behavior in standard buffer systems.

Salt form solubility
Data to verify
Hydrochloride salt enhances aqueous buffer dissolution
May reduce need for organic co-solvents.
Supplier-reported; formal solubility data limited.
Solubility Hydrochloride salt Formulation Aqueous buffer

Cell-Based Thrombin Activity Validation

Bz-Phe-Val-Arg-AMC has been experimentally validated for measuring thrombin activity in cell-based systems, with fluorescence measured at Ex370 nm/Em450 nm following treatment with fibrinogen alone or with 10 nM prothrombin [1]. This experimental validation provides a direct, citable protocol for implementing the substrate in cellular coagulation research. In contrast, alternative fluorogenic thrombin substrates such as Z-Gly-Gly-Arg-AMC are predominantly validated in plasma-based thrombin generation assays (PRP/PPP) rather than in cell-surface thrombin activity measurements .

Cell-based validation
Assay context
Thrombin activity measured at Ex370 nm/Em450 nm
Supports cell-surface thrombin research workflow.
Published cell model protocol available.
Thrombin activity Cell-based assay Fluorescence Coagulation

Purity Specifications for Reproducible Quantification

Commercial preparations of Bz-Phe-Val-Arg-AMC hydrochloride salt are available with purity specifications of ≥98% by TLC from major suppliers, with some vendors offering ≥95% purity by HPLC . This high purity level is essential for quantitative thrombin determination where contaminating peptides or residual synthesis byproducts could act as competitive inhibitors or alternative substrates, skewing kinetic measurements. While Boc-Val-Pro-Arg-AMC and other thrombin substrates also offer high purity grades, the established ≥98% specification for Bz-Phe-Val-Arg-AMC provides a benchmark for lot-to-lot consistency.

Purity specification
Specification review
≥98% by TLC (supplier)
Supports lot-to-lot quantitative reproducibility.
Verify COA for specific lot.
Purity Quality control Quantitative assay Reproducibility

Multi-Enzyme Cross-Reactivity Profile

Bz-Phe-Val-Arg-AMC is cleaved by multiple serine proteases including thrombin, trypsin, chymotrypsin, ficain, and bovine cathepsins S and H, as well as Xenopus endopeptidase XSCEP1 [1]. This broad cross-reactivity profile distinguishes it from substrates designed for single-enzyme specificity, such as H-D-Phe-Pip-Arg-AMC (optimized for thrombin) or Boc-Val-Pro-Arg-AMC (primarily used for α-thrombin and chymotrypsin). The multi-enzyme recognition enables Bz-Phe-Val-Arg-AMC to serve as a general serine protease activity probe, while its specific cleavage pattern still allows differentiation between protease classes when combined with appropriate controls .

Enzyme cross-reactivity
Class-level
Cleaved by thrombin, trypsin, chymotrypsin, ficain, cathepsins S/H, XSCEP1
Broad serine protease activity probe.
Requires controls for enzyme differentiation.
Cross-reactivity Serine protease Thrombin Ficain

Research and Industrial Application Scenarios


Thrombin Activity in Purified Enzyme Systems

Use Bz-Phe-Val-Arg-AMC hydrochloride salt as a sensitive fluorogenic substrate for quantitative determination of thrombin activity in purified enzyme preparations . The compound's defined sensitivity to thrombin and availability at ≥98% purity by TLC make it suitable for kinetic characterization, inhibitor screening, and quality control of recombinant thrombin preparations . The hydrochloride salt form ensures consistent dissolution in aqueous assay buffers without organic co-solvents .

Cell-Surface Thrombin Generation Research

Apply Bz-Phe-Val-Arg-AMC in cell-based assays to measure thrombin generation on cellular surfaces, with established fluorescence measurement parameters (Ex370 nm/Em450 nm) . This application is particularly relevant for studying the role of cell-surface prothrombin activation in coagulation, vascular biology, and thrombosis research, where the substrate has been validated in published experimental protocols.

Serine Protease Inhibitor Screening

Employ Bz-Phe-Val-Arg-AMC as a general serine protease activity probe in screening campaigns for protease inhibitors . The compound's cleavage by multiple serine proteases—including thrombin, trypsin, chymotrypsin, and cathepsins S and H—makes it suitable for broad-spectrum protease activity assessment, while its well-characterized kinetic profile (kcat/Km = 1070 mM⁻¹s⁻¹ for procathepsin) and substrate inhibition behavior at high concentrations inform proper assay design .

Procathepsin Kinetic Characterization

Utilize Bz-Phe-Val-Arg-AMC as a fluorogenic substrate for procathepsin and cathepsins S/H with established kinetic parameters . The defined kcat/Km value of 1070 mM⁻¹s⁻¹ provides a quantitative benchmark for comparative cathepsin studies, enzyme evolution research, and the development of cathepsin-targeted therapeutics . The documented substrate inhibition at high concentrations guides proper concentration range selection for kinetic assays.

Application
Selection Property
Validation Focus
Thrombin kinetic assays
Hydrochloride salt aqueous solubility
Consistent dissolution without organic co-solvents
Cell-surface thrombin detection
Validated cell-based assay protocol
Published experimental conditions for cell models
Broad-spectrum protease inhibitor screening
Multi-enzyme cleavage profile
Cross-reactivity assessment with appropriate controls
Cathepsin kinetic characterization
Defined kinetic benchmark (supplier)
Concentration range selection to avoid substrate inhibition

Technical Documentation Hub

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40 linked technical documents
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